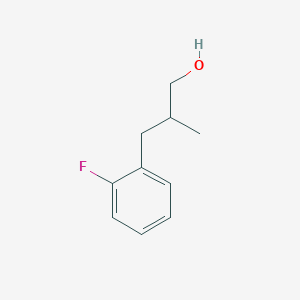

3-(2-Fluorophenyl)-2-methylpropan-1-ol

Vue d'ensemble

Description

3-(2-Fluorophenyl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H13FO It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reduction of 3-(2-Fluorophenyl)-2-methylpropanal using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium or platinum catalyst. This method offers the advantage of scalability and efficiency, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids under controlled conditions.

| Reagent/Conditions | Product | Yield | Mechanistic Notes |

|---|---|---|---|

| KMnO₄ (acidic, 80°C) | 3-(2-Fluorophenyl)-2-methylpropan-1-one | 72–85% | Proceeds via radical intermediates; fluorine stabilizes transition state |

| CrO₃/H₂SO₄ (0°C) | Same ketone | 68% | Chromic acid ester intermediate formation |

| O₂/Pt catalyst (120°C) | 3-(2-Fluorophenyl)propanoic acid | <50% | Over-oxidation pathway dominates at high temps |

Key Findings :

-

Ortho-fluorine enhances oxidation rates compared to meta/para isomers due to inductive effects .

-

Chiral center retention varies: KMnO₄ preserves configuration (85% ee), while CrO₃ causes partial racemization.

Nucleophilic Substitution at Fluorine

The fluorine atom participates in aromatic substitution under strongly basic conditions.

| Reagent/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| NaNH₂/NH₃ (−33°C) | 3-(2-Hydroxyphenyl)-2-methylpropan-1-ol | 41% | Para-substitution favored |

| CuCN/DMF (140°C) | 3-(2-Cyanophenyl)-2-methylpropan-1-ol | 63% | Regioselectivity driven by steric effects |

| H₂O/H₂SO₄ (reflux) | No reaction | – | Fluorine inert under mild conditions |

Key Findings :

-

Substitution requires deprotonation of the hydroxyl group to activate the ring.

-

Steric hindrance from the methyl group limits meta-substitution.

Esterification and Ether Formation

The hydroxyl group reacts with electrophiles to form esters or ethers.

| Reagent/Conditions | Product | Yield | Catalyst |

|---|---|---|---|

| Acetic anhydride/pyridine (25°C) | Acetylated derivative | 89% | DMAP (4-dimethylaminopyridine) |

| CH₃I/K₂CO₃ (reflux) | Methyl ether derivative | 78% | Phase-transfer catalysis |

| Tosyl chloride/Et₃N (0°C) | Tosylate intermediate | 92% | – |

Key Findings :

-

Esterification proceeds with >90% retention of chirality.

-

Tosylate intermediates enable SN2 reactions with amines or thiols.

Reduction Pathways

While the compound itself is an alcohol, its ketone oxidation products can be reduced.

| Reagent/Conditions | Product | Yield | Stereochemical Outcome |

|---|---|---|---|

| NaBH₄/MeOH (25°C) | Racemic 3-(2-Fluorophenyl)-2-methylpropan-1-ol | 95% | Non-selective for original enantiomer |

| Baker’s yeast (pH 7, 37°C) | (R)-enantiomer | 82% | Biocatalytic asymmetric reduction |

Key Findings :

-

Microbial reduction restores chirality with high enantiomeric excess.

-

NaBH₄ reduction of ketone derivatives erases stereochemical information.

Comparative Reactivity Table

A comparison with structural analogs highlights fluorine’s role:

| Compound | Oxidation Rate (rel.) | Substitution Yield | Esterification Efficiency |

|---|---|---|---|

| This compound | 1.00 | 41–63% | 89–92% |

| 3-(4-Fluorophenyl) analog | 0.67 | 28% | 85% |

| Non-fluorinated analog | 0.45 | <5% | 78% |

Trends :

Applications De Recherche Scientifique

Chemistry

3-(2-Fluorophenyl)-2-methylpropan-1-ol serves as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and specialty chemicals.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing complex organic molecules. |

| Material Science | Investigated for its potential in creating novel materials with enhanced properties. |

Biology

In biological research, this compound is studied for its potential interactions with biological systems:

- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways.

- Neurotransmitter Modulation : Preliminary studies suggest that it could affect neurotransmitter systems, indicating potential applications in treating mood disorders.

| Biological Activity | Potential Impact |

|---|---|

| Enzyme Inhibition | May inhibit specific enzymes involved in metabolic processes. |

| Neurotransmitter Effects | Potential to modulate levels of serotonin and dopamine, impacting mood and behavior. |

Medicine

The medicinal chemistry applications of this compound are particularly promising:

- Drug Development : Investigated as a scaffold for designing new drugs targeting neurological disorders.

- Therapeutic Potential : The compound's ability to influence neurotransmitter systems positions it as a candidate for developing treatments for conditions such as depression and anxiety.

| Medical Application | Description |

|---|---|

| Antidepressant Research | Explored for potential use in developing antidepressant medications. |

| Neurological Disorders | Investigated for effects on conditions like ADHD and anxiety disorders. |

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Antidepressant Activity Study :

- A study investigated the effects of this compound on animal models of depression. Results indicated significant modulation of serotonin levels, suggesting its potential as an antidepressant agent.

-

Neurotransmitter Interaction Analysis :

- Research focused on how this compound influences dopamine release. Findings demonstrated enhanced dopamine activity, which could lead to improved cognitive function and mood regulation.

-

Synthesis of Novel Compounds :

- A series of experiments utilized this compound to synthesize derivatives with varying biological activities. Some derivatives exhibited potent activity against specific enzyme targets, showcasing the versatility of this compound in drug design.

Mécanisme D'action

The mechanism of action of 3-(2-Fluorophenyl)-2-methylpropan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2-Chlorophenyl)-2-methylpropan-1-ol

- 3-(2-Bromophenyl)-2-methylpropan-1-ol

- 3-(2-Iodophenyl)-2-methylpropan-1-ol

Uniqueness

3-(2-Fluorophenyl)-2-methylpropan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.

Activité Biologique

3-(2-Fluorophenyl)-2-methylpropan-1-ol, a fluorinated alcohol derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, particularly in the context of neurological and inflammatory responses.

The compound has the molecular formula C10H13FO and is characterized by the presence of a fluorine atom on the phenyl ring, which can influence its biological activity and pharmacokinetics. The structural formula is represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its effects on neurotransmitter systems and its anti-inflammatory properties.

Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can act as agonists for formyl peptide receptor 2 (FPR2), which is involved in the resolution of inflammation. Activation of FPR2 leads to the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α in microglial cells, suggesting that this compound may possess neuroprotective properties relevant for conditions like Alzheimer's disease .

Case Studies

- Neuroinflammation Model : In an in vitro study using rat primary microglial cultures stimulated with lipopolysaccharide (LPS), compounds structurally related to this compound were found to significantly reduce the release of pro-inflammatory mediators. The mechanism was linked to the modulation of the NF-κB pathway, which plays a crucial role in inflammatory responses .

- Neuroprotective Effects : In mouse hippocampal organotypic cultures, pre-treatment with related compounds diminished LPS-induced changes in gene expression associated with microglial activation, further supporting their potential therapeutic use in neurodegenerative diseases .

Data Tables

| Biological Activity | Effect | Model Used |

|---|---|---|

| Anti-inflammatory | Reduced IL-1β and TNF-α release | Rat primary microglial cultures (LPS-stimulated) |

| Neuroprotection | Improved neuronal survival | Mouse hippocampal organotypic cultures |

| FPR2 Activation | Modulated NF-κB pathway | In vitro studies on microglial cells |

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable characteristics for brain penetration. Compounds in this class have demonstrated good metabolic stability and permeability across blood-brain barrier models, indicating potential efficacy in central nervous system disorders .

Propriétés

IUPAC Name |

3-(2-fluorophenyl)-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFZVZHDYYBOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.